molecular formula C12H15ClN2O2 B555504 D-Tryptophan methyl ester hydrochloride CAS No. 14907-27-8

D-Tryptophan methyl ester hydrochloride

Cat. No. B555504
CAS RN: 14907-27-8
M. Wt: 218,26*36,45 g/mole
InChI Key: XNFNGGQRDXFYMM-HNCPQSOCSA-N
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Description

D-Tryptophan methyl ester hydrochloride is a chemical compound with the empirical formula C12H14N2O2·HCl . It is an intermediate in the synthesis of Tryptophan derivatives . The molecular weight of this compound is 254.71 g/mol .


Synthesis Analysis

The synthesis of D-Tryptophan methyl ester hydrochloride involves the reaction of D-Tryptophan with methyl sulfonate in a solvent at 25 to 100°C . This results in the formation of D-Tryptophan methyl ester sulfonate. The sulfonate is then dissolved in water and the pH is adjusted to alkaline with alkali to convert it into D-Tryptophan methyl ester .


Molecular Structure Analysis

The molecular structure of D-Tryptophan methyl ester hydrochloride can be represented by the SMILES string Cl.COC(=O)C@HCc1c[nH]c2ccccc12 . The InChI representation is InChI=1S/C12H14N2O2.ClH/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11;/h2-5,7,10,14H,6,13H2,1H3;1H/t10-;/m1./s1 .


Chemical Reactions Analysis

The thermal decomposition of D-Tryptophan methyl ester hydrochloride has been studied . The thermal behavior of this compound showed significant changes when compared to its precursor, Tryptophan . The thermal decomposition mechanisms for drugs and their corresponding intermediates are vital, as they guide systematic predictions about probable interactions .


Physical And Chemical Properties Analysis

D-Tryptophan methyl ester hydrochloride is a solid at 20°C . It is soluble in water (150 mg/ml), dimethyl sulfoxide, and methanol (50 mg/ml) . The compound has a specific rotation of -19° (C=5, MeOH) . The melting point is reported to be 205°C .

Scientific Research Applications

  • Functionalization of Pharmaceuticals : Vicente, Saura-Llamas, and Bautista (2005) explored the regiospecific functionalization of pharmaceuticals using cyclopalladated compounds, including l-tryptophan methyl ester hydrochloride. They synthesized cyclometalated complexes and further reacted them with iodine to yield new compounds, indicating its potential in drug synthesis and modification (Vicente, Saura-Llamas, & Bautista, 2005).

  • Enzymatic Hydrolysis Studies : Kézdy, Jindal, and Bender (1972) studied the α-chymotrypsin-catalyzed hydrolysis of l-tryptophan methyl ester. They investigated kinetic parameters and the effect of pH and substrate ionization, contributing to our understanding of enzyme-substrate interactions and kinetics (Kézdy, Jindal, & Bender, 1972).

  • Stereoselective Pictet–Spengler Reaction : Shi, Liu, Xu, and Xu (2008) reported on the stereoselective Pictet–Spengler reaction of d-tryptophan methyl ester with piperonal, which is significant for the synthesis of pharmaceutical compounds like Cialis (Shi, Liu, Xu, & Xu, 2008).

  • Thermal Decomposition Analysis : Justino et al. (2021) conducted a study on the thermal decomposition mechanism of tryptophan methyl ester. This research is relevant for understanding the stability and decomposition pathways of this compound in various applications (Justino et al., 2021).

  • Conformational Analysis and Molecular Structure : Omri et al. (2016) performed a density functional theory investigation on the conformational analysis, molecular structure, and FT-IR spectra of Tryptophan methyl-ester molecule. This study aids in understanding the molecular properties and potential applications of the compound (Omri et al., 2016).

  • Diastereoselective Synthesis : Sharma, Bhaduri, and Kaur (2006) utilized L-Tryptophan methyl ester hydrochloride for the diastereoselective synthesis of 1,3‐Disubstituted 1,2,3,4‐Tetrahydro‐β‐carbolines. This highlights its role in stereoselective chemical synthesis (Sharma, Bhaduri, & Kaur, 2006).

properties

IUPAC Name

methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11;/h2-5,7,10,14H,6,13H2,1H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFNGGQRDXFYMM-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466232
Record name D-Tryptophan methyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Tryptophan methyl ester hydrochloride

CAS RN

14907-27-8
Record name D-Tryptophan, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14907-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014907278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Tryptophan methyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.167.112
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
141
Citations
XX Shi, SL Liu, W Xu, YL Xu - Tetrahedron: Asymmetry, 2008 - Elsevier
… When we tried the Pictet–Spengler reaction of d-tryptophan methyl ester hydrochloride with other … Pictet–Spengler reaction of d-tryptophan methyl ester hydrochloride with equal molar …
Number of citations: 70 www.sciencedirect.com
S Xiao, XX Shi, J Xing, JJ Yan, SL Liu, WD Lu - Tetrahedron: Asymmetry, 2009 - Elsevier
… Similar to d-tryptophan methyl ester hydrochloride, the highly stereoselective Pictet–Spengler … according to the same procedure as that for d-tryptophan methyl ester hydrochloride. …
Number of citations: 25 www.sciencedirect.com
N Rashid, S Alam, M Hasan, N Khan, KM Khan… - Chirality, 2012 - Wiley Online Library
… The only exception is the CIAT of d-tryptophan methyl ester hydrochloride in aprotic medium28 that may provide better yields for the cis diastereomers, but it has not been applied to the …
Number of citations: 18 onlinelibrary.wiley.com
TT Nhung, NT Thanh, VD Tien, LD Huy, TK Vu - 2018 - nopr.niscpr.res.in
… In fact, the reaction of D-tryptophan methyl ester hydrochloride in ethanol instead of methanol17 with the racemic gossypol in the presence of equimolar NaOH at 45C gave …
Number of citations: 0 nopr.niscpr.res.in
A Kłys, J Zakrzewski, C Giannotti - Journal of organometallic chemistry, 1997 - Elsevier
The photochemical reaction of (η 5 -C 5 H 5 )Fe(CO) 2 I with (l)- and (d)-tryptophan methyl ester in the presence of diisopropylamine in benzene leads to complexation of the (η 5 -C 5 H …
Number of citations: 9 www.sciencedirect.com
S Xiao, X Lu, XX Shi, Y Sun, LL Liang, XH Yu… - Tetrahedron …, 2009 - Elsevier
… We have demonstrated that the P–S reaction of d-tryptophan methyl ester hydrochloride 1-HCl … Direct Pictet–Spengler reaction of d-tryptophan methyl ester hydrochloride 1-HCl with …
Number of citations: 41 www.sciencedirect.com
JD Gandhi - 2010 - core.ac.uk
… From now onwards, L- and D-tryptophan methyl ester hydrochloride will be simply noted as L- and Dtryptophan respectively. The experiments were performed with two tissues isolated …
Number of citations: 3 core.ac.uk
Y Horiguchi, M Nakamura, T Saitoh… - Chemical and …, 2003 - jstage.jst.go.jp
… D-Tryptophan methyl ester hydrochloride (ent-1) (1.2 g, 4.59 mmol) in H2O (50ml) was basified with 10% K2CO3 solution and extracted with AcOEt. After removal of the solvent in vacuo…
Number of citations: 22 www.jstage.jst.go.jp
Q Deng, A Yu, L Zhang, X Meng - Advanced Synthesis & …, 2021 - Wiley Online Library
… Encouraged by the successful incorporation of tryptamine in this domino reaction, we investigated the reaction of D-tryptophan methyl ester hydrochloride (3 c) as a reaction partner. We …
Number of citations: 7 onlinelibrary.wiley.com
M Riesová, R Geryk, K Kalíková, T Šlechtová… - Separation and …, 2016 - Elsevier
… Tryptophan and its derivatives were obtained as follows: D-tryptophan methyl ester hydrochloride, L-tryptophan methyl ester hydrochloride, D-tryptophan benzyl ester, L-tryptophan …
Number of citations: 14 www.sciencedirect.com

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